molecular formula C11H15F3O3 B4292668 3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one

3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one

Cat. No.: B4292668
M. Wt: 252.23 g/mol
InChI Key: ABNMIZUAGOXKKO-UHFFFAOYSA-N
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Description

3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[55]undecan-5-one is a spirocyclic compound characterized by a unique structure that includes a trifluoromethyl group and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable ketone with a trifluoromethylating agent under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The oxaspiro ring system may also contribute to the compound’s unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(methyl)-2-oxaspiro[5.5]undecan-5-one
  • 3-hydroxy-3-(ethyl)-2-oxaspiro[5.5]undecan-5-one
  • 3-hydroxy-3-(chloromethyl)-2-oxaspiro[5.5]undecan-5-one

Uniqueness

Compared to similar compounds, 3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O3/c12-11(13,14)10(16)6-8(15)9(7-17-10)4-2-1-3-5-9/h16H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNMIZUAGOXKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COC(CC2=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Reactant of Route 2
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Reactant of Route 3
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Reactant of Route 4
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Reactant of Route 5
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one
Reactant of Route 6
3-hydroxy-3-(trifluoromethyl)-2-oxaspiro[5.5]undecan-5-one

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